![molecular formula C22H20N2O3S2 B2951561 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 921571-69-9](/img/structure/B2951561.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide, commonly known as ETTB, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB is a thiazole-based compound that has been synthesized using a multistep procedure.
Scientific Research Applications
ETTB has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. ETTB has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Mechanism of Action
Benzofuran derivatives
Benzofuran is a heterocyclic compound that is found in many biologically active molecules . It has been found to have a wide range of biological and pharmacological applications, including antimicrobial activity . Therefore, the benzofuran moiety in the compound could potentially contribute to its biological activity.
Thiazole derivatives
Thiazole is another heterocyclic compound that is found in many potent biologically active compounds . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Therefore, the thiazole moiety in the compound could also contribute to its biological activity.
Advantages and Limitations for Lab Experiments
ETTB has several advantages for lab experiments, including its high potency, low toxicity, and solubility in various solvents. However, one limitation of ETTB is its low aqueous solubility, which can make it difficult to use in certain experiments.
Future Directions
For ETTB research include the development of ETTB derivatives with improved solubility and bioavailability, investigation of its potential as a therapeutic agent for various diseases, and further elucidation of its mechanism of action.
Synthesis Methods
ETTB is synthesized using a multistep procedure that involves the condensation of 2-aminothiazole with 7-ethoxy-2-benzofuran carboxaldehyde, followed by the reaction with 4-(ethylthio)benzoyl chloride. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-3-26-18-7-5-6-15-12-19(27-20(15)18)17-13-29-22(23-17)24-21(25)14-8-10-16(11-9-14)28-4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXDZYFSGSMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.